5-Methyl-4-(trifluoromethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C6H6F3N3. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound is characterized by the presence of a methyl group at position 5 and a trifluoromethyl group at position 4 of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridazine ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazine derivatives.
Scientific Research Applications
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving pyridazine derivatives.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can interact with enzymes, receptors, or other proteins to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridazin-3-amine: Lacks the methyl group at position 5.
5-Methylpyridazin-3-amine: Lacks the trifluoromethyl group at position 4.
3-(Trifluoromethyl)pyridazine: Has the trifluoromethyl group at position 3 instead of 4.
Uniqueness
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the methyl and trifluoromethyl groups on the pyridazine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity .
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-2-11-12-5(10)4(3)6(7,8)9/h2H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSKBGPEJDGRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=C1C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.